(4-Aminophenyl)dimethylphosphine oxide
Overview
Description
“(4-Aminophenyl)dimethylphosphine oxide” is a chemical compound with the molecular formula C8H12NOP . It is typically used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(4-Aminophenyl)dimethylphosphine oxide” can be represented by the InChI code1S/C8H12NOP.ClH/c1-11(2,10)8-5-3-7(9)4-6-8;/h3-6H,9H2,1-2H3;1H
. Physical And Chemical Properties Analysis
“(4-Aminophenyl)dimethylphosphine oxide” is a solid substance . It has a molecular weight of 169.16 . It should be stored at 4°C in a sealed container, away from moisture .Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : (4-Aminophenyl)dimethylphosphine oxide and its derivatives have been synthesized through various methods. For example, (aminoalkyloxymethyl)dimethylphosphine oxides were synthesized using the Williamson reaction (Vassileva, Varbanov, & Tashev, 1995). Similarly, dimethyl 4‐thiazolidinylphosphine oxides were synthesized via addition of dimethylphosphine oxide to 3‐thiazolines (Gröger et al., 1997).
Chemical Characterization : These compounds have been characterized analytically and spectroscopically. For example, a group of (carbamoylaminophenoxymethyl)-dimethylphosphine oxides and their thiocarbamoyl derivatives were confirmed by elemental analysis, IR, 1H and 31P NMR spectroscopy (Varbanov et al., 2000).
Applications in Materials Science
Polyurethane Foams : Dimethylaminomethylphosphine oxide and its adducts with ethylene and propylene oxides have been used as reactive flame retardants in the production of rigid polyurethane foams. These compounds reduce combustibility without impairing physical and mechanical properties (Varbanov, Agopian, & Borisov, 1987).
Ligand Design in Coordination Chemistry : The compound has been used in the synthesis of ligands for coordination chemistry and transition-metal catalysis. For instance, dimenthylphosphine P-oxide has been established as a synthetic platform for bulky and chiral ligands with dimenthylphosphino donor groups (Reinhardt et al., 2021).
Polymer Synthesis : It has also been involved in the synthesis of copolyimides containing chalcone and phosphine oxide moieties, indicating its application in advanced polymer science (Wang et al., 2008).
Applications in Dental Materials
- Dental Adhesives and Resin Composites : Studies have reviewed the role of acylphosphine oxide derivatives, related to (4-Aminophenyl)dimethylphosphine oxide, in the design of light-curing dental adhesives and resin composites. These compounds exhibit good photopolymerization reactivity and mechanical strength (Ikemura & Endo, 2010).
Chemical Reactions and Interactions
Reaction with Nitro and Nitroso Compounds : (Bis(trimethylsilyl)amino)dimethylphosphine, a related compound, has been found to reduce nitro and nitroso compounds effectively (Buynak, Jadhav, & Lively, 1984).
Photophysical Studies : Investigations into the photophysics of derivatives like (2,4,6-trimethylbenzoyl)diphenylphosphine oxide have been conducted, highlighting their potential in photochemistry (Jockusch et al., 1997).
Role in Synthesis of Plant Growth Regulators : Some derivatives have shown herbicidal and plant growth regulating activity, indicating potential agricultural applications (Stanoeva et al., 2000).
Safety And Hazards
properties
IUPAC Name |
4-dimethylphosphorylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHARHHSJWGEMMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609198 | |
Record name | 4-(Dimethylphosphoryl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)dimethylphosphine oxide | |
CAS RN |
737751-54-1 | |
Record name | 4-(Dimethylphosphoryl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(dimethylphosphoryl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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